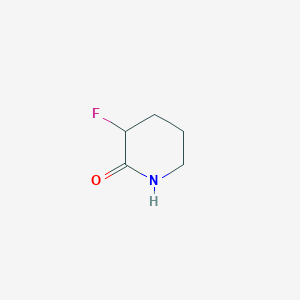

3-Fluoropiperidin-2-on

Übersicht

Beschreibung

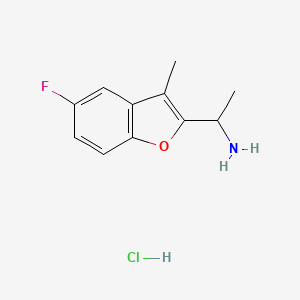

3-Fluoropiperidin-2-one is a useful research compound. Its molecular formula is C5H8FNO and its molecular weight is 117.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluoropiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Pharmakologische Synthese

3-Fluoropiperidin-2-on: ist ein wertvolles synthetisches Zwischenprodukt in der pharmazeutischen Chemie. Seine Integration in Arzneimittelmoleküle kann die pharmakokinetischen Eigenschaften der Medikamente verbessern, wie z. B. ihre metabolische Stabilität und die Fähigkeit, biologische Barrieren zu überwinden. Piperidinderivate, einschließlich solcher mit Fluorsubstitutionen, sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Sie sind besonders wichtig bei der Entwicklung von Medikamenten für das zentrale Nervensystem (ZNS), da sie die Fähigkeit haben, die Aktivität von Neurotransmittern nachzuahmen.

Modulation der biologischen Aktivität

Das Fluoratom in This compound kann die biologische Aktivität einer Verbindung erheblich verändern. Die hohe Elektronegativität und die geringe Größe von Fluor ermöglichen die Bildung von Wasserstoffbrückenbindungen und die Modulation der Lipophilie von Molekülen, was für die Interaktion mit biologischen Zielstrukturen entscheidend ist. Diese Eigenschaft wird bei der Entwicklung von Verbindungen mit potenziellen antikanzerogenen, antimikrobiellen, analgetischen, entzündungshemmenden und antipsychotischen Wirkungen genutzt .

Entwicklung von Pflanzenschutzmitteln

Im landwirtschaftlichen Bereich kann This compound verwendet werden, um effektivere Pestizide und Herbizide zu entwickeln. Die Einführung von Fluoratomen in Leitstrukturen von Agrochemikalien kann ihre physikalischen, biologischen und umweltbezogenen Eigenschaften verbessern, wodurch sie potenter und selektiver gegenüber Schädlingen werden .

Synthese von Bildgebungsmitteln

Das Fluoratom in This compound kann zur Synthese von Bildgebungsmitteln verwendet werden, insbesondere solcher, die mit Fluor-18 markiert sind. Diese Mittel werden in der Positronen-Emissions-Tomographie (PET) zur Krebsdiagnostik und zur Untersuchung verschiedener biologischer Prozesse eingesetzt .

Materialwissenschaftliche Anwendungen

Aufgrund seiner einzigartigen physikalisch-chemischen Eigenschaften kann This compound zur Entwicklung von Hochleistungsmaterialien in der Materialwissenschaft beitragen. Seine Derivate können zur Modifizierung von Polymeren verwendet werden, wodurch ihre Stabilität und ihre Beständigkeit gegenüber Lösungsmitteln und Chemikalien verbessert werden .

Methoden der organischen Synthese

This compound: dient als Baustein in der organischen Synthese und ermöglicht die Konstruktion komplexer Moleküle. Es ist an verschiedenen intra- und intermolekularen Reaktionen beteiligt, wie z. B. Cyclisierung und Annellierung, die für die Synthese von heterozyklischen Verbindungen von grundlegender Bedeutung sind .

Wirkmechanismus

Target of Action

It’s worth noting that fluorinated compounds often exhibit unique interactions with biological targets due to the presence of the strong electron-withdrawing fluorine atom .

Mode of Action

The mode of action of 3-Fluoropiperidin-2-one involves intramolecular hydrogen bonding and repulsion between the fluorine atom and the hydroxyl group. A theoretical approach has shown that the orientation of the hydroxyl group in a high-energy tautomer of 3-Fluoropiperidin-2-one is dictated by these interactions .

Biochemical Pathways

The compound’s fluorine atom can influence various biochemical pathways due to its strong electron-withdrawing properties .

Pharmacokinetics

The presence of the fluorine atom can potentially affect these properties, as fluorinated compounds often exhibit unique pharmacokinetic profiles .

Result of Action

The compound’s fluorine atom can influence various molecular and cellular processes due to its strong electron-withdrawing properties .

Action Environment

The action, efficacy, and stability of 3-Fluoropiperidin-2-one can be influenced by various environmental factors. For instance, the compound’s intramolecular interactions, which dictate the orientation of its hydroxyl group, can be affected by the surrounding chemical environment .

Eigenschaften

IUPAC Name |

3-fluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICNFGUUMAJPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678323 | |

| Record name | 3-Fluoropiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50902-17-5 | |

| Record name | 3-Fluoropiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding 3-Fluoropiperidin-2-one?

A: The research primarily focuses on understanding the influence of fluorine substitution on the conformational preferences and tautomeric equilibrium of 3-Fluoropiperidin-2-one. The study utilizes computational methods to investigate the presence and strength of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the tautomeric forms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)

amine](/img/structure/B1531099.png)